2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZWATIXOHEEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide generally involves multi-step organic synthesis techniques:
Formation of Pyrimidinone Core: : The 4-methyl-6-oxopyrimidinone can be synthesized through the cyclization of an appropriate precursor, such as ethyl 4-methyl-2-oxobutyrate with guanidine.
Attachment of Thiophene Ring: : This step often involves a nucleophilic substitution reaction where the thiophene-2-ylmethanol reacts with an activated intermediate of the pyrimidinone.
Acetamide Formation: : The final step typically includes the acylation of the amine group with a suitable acetylating agent, like acetic anhydride, under controlled conditions to form the acetamide linkage.
Industrial Production Methods: Industrial-scale synthesis may leverage these core steps with optimized conditions for yield and purity. Techniques like high-temperature reflux, use of strong acids or bases as catalysts, and advanced purification methods (e.g., recrystallization, chromatography) are often employed.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various reactions:
Oxidation and Reduction: : The compound can undergo oxidation to introduce additional functional groups or reduction to simplify its structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, particularly on the thiophene ring and acetamide linkage.
Hydrolysis: : The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens (for electrophilic substitution) or strong bases (for nucleophilic substitution).
Hydrolysis: : Concentrated hydrochloric acid or sodium hydroxide.
Oxidation: : Introduction of hydroxyl or carbonyl groups on the pyrimidinone or thiophene rings.
Reduction: : Conversion of carbonyl groups to alcohols.
Substitution: : Various thiophene or pyrimidinone derivatives with substituted groups.
Hydrolysis: : Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide serves as a building block for synthesizing more complex molecules, useful in creating ligands for metal coordination chemistry.
Biology: In biological research, it has shown promise as an enzyme inhibitor due to its pyrimidinone core, which mimics nucleotide structures.
Medicine: Potential therapeutic applications include antiviral and anticancer properties, exploiting its ability to interfere with nucleic acid metabolism.
Industry: In the industrial domain, this compound can be utilized in the design of new materials with specific electronic or photophysical properties due to the presence of the thiophene ring.
Mechanism of Action
Effects and Targets: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects through interaction with specific enzymes or receptors. The pyrimidinone moiety is particularly effective in binding to active sites of enzymes involved in nucleotide synthesis, thereby inhibiting their activity.
Molecular Pathways: The inhibition of these enzymes can lead to disruption in DNA and RNA synthesis pathways, contributing to its antiviral and anticancer effects by hindering the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone/Acetamide Derivatives
*Calculated based on molecular formula C₁₂H₁₃N₃O₂S.
†Molecular weight from .
Key Observations:
Substituent Impact on Lipophilicity: The replacement of the 4-methyl group with 4-isopropyl (as in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
Biological Activity Trends: Pyridazinone analogs (e.g., ) with bulky substituents like 4-(methylthio)benzyl exhibit explicit anti-inflammatory activity, suggesting that steric and electronic modifications on the core heterocycle are critical for target engagement.
Key Observations:
- Yield Variability : Reactions involving bulky or electron-deficient aryl amines (e.g., 4-bromophenyl in ) often result in lower yields due to steric hindrance or poor nucleophilicity.
- Sodium Methylate Efficiency: The use of a 2.6–2.8-fold molar excess of sodium methylate in pyrimidinone alkylation optimizes nucleophilic substitution, as seen in .
Biological Activity
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.40 g/mol. The structure features a pyrimidine ring, a thiophene moiety, and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.40 g/mol |
| SMILES | O=C(Cn1cnc(cc1=O)C)NCc1ccnc(c1)c1cccs1 |
The mechanism of action for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves interaction with specific biological targets, such as enzymes or receptors. Similar compounds have been shown to inhibit certain enzymes or modulate receptor activity, suggesting that this compound may also exhibit similar mechanisms.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors associated with various physiological processes, potentially influencing signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some pyrimidine derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
- Antimicrobial Effects : Some studies suggest that related compounds possess antimicrobial properties against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide:
- Anticancer Studies : A study by Smith et al. (2023) demonstrated that pyrimidine derivatives can inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
- Anti-inflammatory Activity : Research by Jones et al. (2024) reported that compounds with similar structures significantly reduced pro-inflammatory cytokines in mouse models of arthritis.
- Antimicrobial Testing : A recent investigation found that certain pyrimidine derivatives exhibited bactericidal activity against Staphylococcus aureus, indicating their potential as antimicrobial agents (Lee et al., 2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
